molecular formula C8H11N3S B2364654 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine CAS No. 115170-28-0

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine

Cat. No.: B2364654
CAS No.: 115170-28-0
M. Wt: 181.26
InChI Key: PJTLJESXDKUCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-substituted 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines with nitrogen nucleophiles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzotriazine derivatives.

Scientific Research Applications

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylsulfanyl-4,5,6,7-tetrahydro-2,1-benzisoxazole
  • 3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-triazolo[1,2-a]pyridazine

Uniqueness

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is unique due to its specific substitution pattern and the presence of the benzotriazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLJESXDKUCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.